2-{[(furan-2-yl)methyl]amino}-3-[(naphthalen-2-yl)carbamoyl]propanoic acid
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Overview
Description
2-{[(furan-2-yl)methyl]amino}-3-[(naphthalen-2-yl)carbamoyl]propanoic acid is a complex organic compound characterized by the presence of a furan ring, a naphthalene ring, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(furan-2-yl)methyl]amino}-3-[(naphthalen-2-yl)carbamoyl]propanoic acid typically involves multiple steps. One common method includes the following steps:
Formation of the furan-2-ylmethylamine: This can be achieved by reacting furan-2-carboxaldehyde with an amine under reductive amination conditions.
Coupling with naphthalene-2-carboxylic acid: The furan-2-ylmethylamine is then coupled with naphthalene-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Formation of the propanoic acid moiety:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-{[(furan-2-yl)methyl]amino}-3-[(naphthalen-2-yl)carbamoyl]propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The naphthalene ring can be reduced to form dihydronaphthalene derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Dihydronaphthalene derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[(furan-2-yl)methyl]amino}-3-[(naphthalen-2-yl)carbamoyl]propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 2-{[(furan-2-yl)methyl]amino}-3-[(naphthalen-2-yl)carbamoyl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-{[(furan-2-yl)methyl]amino}-3-[(phenyl)carbamoyl]propanoic acid: Similar structure but with a phenyl group instead of a naphthalene ring.
2-{[(furan-2-yl)methyl]amino}-3-[(benzyl)carbamoyl]propanoic acid: Similar structure but with a benzyl group instead of a naphthalene ring.
Uniqueness
The presence of the naphthalene ring in 2-{[(furan-2-yl)methyl]amino}-3-[(naphthalen-2-yl)carbamoyl]propanoic acid imparts unique properties, such as enhanced aromaticity and potential for π-π interactions. These features can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from its analogs.
Properties
IUPAC Name |
2-(furan-2-ylmethylamino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c22-18(11-17(19(23)24)20-12-16-6-3-9-25-16)21-15-8-7-13-4-1-2-5-14(13)10-15/h1-10,17,20H,11-12H2,(H,21,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHVNFKWYJUFHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)CC(C(=O)O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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